![molecular formula C35H49NO9 B600246 布利雅康宁A CAS No. 107668-79-1](/img/structure/B600246.png)
布利雅康宁A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bulleyaconitine A is a C-19 diterpene diester alkaloid isolated from the Aconitum bulleyanum plant, which is native to China. This compound has been recognized for its potent analgesic, anti-inflammatory, and anti-anxiety properties. It has been used in traditional Chinese medicine for the treatment of chronic pain, rheumatoid arthritis, and other musculoskeletal disorders .
科学研究应用
Analgesic Properties
Mechanism of Action
Bulleyaconitine A exhibits potent analgesic effects primarily through the modulation of voltage-gated sodium channels. Research indicates that BAA interacts with these channels, leading to inhibition of nociceptive signaling pathways. Specifically, BAA has been shown to stimulate the release of dynorphin A from spinal microglia, which plays a crucial role in pain modulation .
Research Findings
- Chronic Pain : BAA has been approved for treating chronic pain conditions such as rheumatoid arthritis and lower back pain in China. Clinical studies demonstrate its efficacy in alleviating various types of pain, including neuropathic and inflammatory pain .
- Visceral Pain : Recent studies reveal that BAA also exerts significant effects on visceral pain, a common issue in gastrointestinal disorders. It has been shown to reduce visceral pain induced by acetic acid in rodent models .
Local Anesthetic Effects
Bulleyaconitine A is noted for its long-acting local anesthetic properties. When co-administered with lidocaine and epinephrine, BAA enhances analgesia duration significantly without adverse effects. Studies indicate that this combination can provide effective cutaneous analgesia lasting up to 24 hours .
Antianxiety Effects
Emerging research highlights the potential of BAA in managing anxiety-related disorders. The compound has demonstrated marked antianxiety effects, which could be beneficial for patients experiencing comorbid anxiety alongside chronic pain conditions .
Anti-inflammatory Effects
In addition to its analgesic properties, BAA exhibits strong anti-inflammatory effects. This characteristic is particularly relevant for treating conditions associated with inflammation, such as arthritis and other rheumatic diseases .
Safety and Toxicity
While Bulleyaconitine A is effective as an analgesic, it is essential to note its toxicity profile. The LD50 (lethal dose for 50% of the population) is reported to be relatively low at 0.92 mg/kg, indicating a need for careful dosing and monitoring during therapeutic use .
Summary Table of Applications
Case Studies
- Case Study on Chronic Pain Management : A clinical trial involving patients with chronic lower back pain demonstrated that BAA significantly reduced pain scores compared to placebo over a six-week period.
- Visceral Pain Study : In a rodent model study, BAA effectively reduced visceral pain responses induced by acetic acid, suggesting its potential application in gastrointestinal disorders.
- Anxiety Management : A study indicated that patients receiving BAA alongside standard analgesics reported lower anxiety levels compared to those receiving analgesics alone.
作用机制
Target of Action
Bulleyaconitine A, a diterpene alkaloid isolated from Aconitum bulleyanum plants, primarily targets the tetrodotoxin-sensitive voltage-gated sodium channels in dorsal root ganglion neurons . It also interacts with spinal microglia , stimulating the expression of dynorphin A .
Mode of Action
Bulleyaconitine A exerts its effects by blocking the tetrodotoxin-sensitive voltage-gated sodium channels in dorsal root ganglion neurons . This blocking action is potentiated by the inhibition of protein kinase C . Furthermore, Bulleyaconitine A stimulates the expression of dynorphin A in spinal microglia .
Biochemical Pathways
Bulleyaconitine A affects several biochemical pathways. It inhibits the peripheral sensitization and central sensitization that underlie chronic pain . It also suppresses activation and proliferation of hepatic stellate cells by inhibiting the transforming growth factor-β1 (TGF-β1) signaling pathway .
Pharmacokinetics
It is known that bulleyaconitine a is used in clinical practice in china for the treatment of chronic pain, suggesting that it has suitable pharmacokinetic properties for therapeutic use .
Result of Action
Bulleyaconitine A has been shown to have significant anti-inflammatory, analgesic, and immunomodulatory effects . It inhibits proliferation and promotes apoptosis of human hepatic Lieming Xu-2 (LX-2) cells . It also reduces neuronal sodium currents, leading to a block of both motor and sensory functions in rats .
Action Environment
The action of Bulleyaconitine A can be influenced by environmental factors. For instance, in a model of chronic visceral hypersensitivity developed by colorectal injection of 2,4,6-trinitrobenzene sulfonic acid and the induction of heterotypic intermittent chronic stress protocol, Bulleyaconitine A exerted significant antianxiety effects . This suggests that the compound’s action, efficacy, and stability can be influenced by the physiological and pathological state of the organism.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Bulleyaconitine A involves several steps, including extraction, separation, and purification. The extraction process typically uses solvents such as ethanol or methanol to isolate the compound from the plant material. The separation process often involves column chromatography, which helps to purify the compound further. Finally, crystallization is used to obtain high-purity Bulleyaconitine A .
Industrial Production Methods
Industrial production of Bulleyaconitine A follows similar steps but on a larger scale. The process begins with the extraction of the compound from Aconitum bulleyanum plants using large quantities of solvents. The extract is then subjected to column chromatography for separation and purification. The final step involves crystallization to achieve the desired purity level .
化学反应分析
Types of Reactions
Bulleyaconitine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or reduce its toxicity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products
The major products formed from these reactions include various derivatives of Bulleyaconitine A, which are evaluated for their analgesic and anti-inflammatory activities .
相似化合物的比较
Similar Compounds
Aconitine: Another diterpene alkaloid from the Aconitum plant, known for its analgesic properties but with higher toxicity.
Lappaconitine: A diterpene alkaloid with similar analgesic effects but different molecular targets.
Mesaconitine: Similar in structure to Bulleyaconitine A but with distinct pharmacological properties.
Uniqueness
Bulleyaconitine A stands out due to its potent analgesic effects combined with lower toxicity compared to other diterpene alkaloids. Its ability to block voltage-gated sodium channels and modulate protein kinase C and spinal microglia makes it a unique and valuable compound for pain management .
生物活性
Bulleyaconitine A (BAA) is a diterpene alkaloid derived from the plant species Aconitum bulleyanum, traditionally used in Chinese medicine. It has garnered attention for its diverse biological activities, particularly in pain management and anxiety reduction. This article explores the pharmacological properties, mechanisms of action, and clinical implications of BAA, supported by relevant research findings and data.
Pharmacological Properties
1. Analgesic Effects
BAA exhibits significant analgesic properties, particularly in models of neuropathic pain. Research indicates that BAA alleviates pain by stimulating the expression of dynorphin A in spinal microglia, which plays a crucial role in modulating pain pathways. The compound has demonstrated efficacy in various pain models, including:
- Neuropathic Pain : BAA has shown effectiveness in reducing mechanical allodynia and thermal hyperalgesia.
- Visceral Pain : Studies have revealed that BAA significantly mitigates visceral pain induced by acetic acid, suggesting its potential for treating gastrointestinal disorders.
2. Antianxiety Effects
In addition to its analgesic properties, BAA has been reported to exert antianxiety effects. In experimental models simulating chronic stress and visceral pain, BAA administration resulted in notable reductions in anxiety-like behaviors. This dual action highlights its potential as a therapeutic agent for conditions where pain and anxiety coexist.
The biological activity of BAA is mediated through several molecular pathways:
- Dynorphin A Release : BAA enhances the release of dynorphin A from spinal microglia, which is essential for its antinociceptive effects .
- CREB Phosphorylation : The activation of cAMP/PKA signaling leads to increased phosphorylation of CREB (cAMP response element-binding protein), promoting prodynorphin expression .
- p38 MAPK Pathway : BAA activates the p38 MAPK pathway, which is implicated in mediating inflammatory responses and pain signaling .
Table 1: Summary of Key Studies on Bulleyaconitine A
Case Studies
In clinical settings, BAA has been utilized for managing chronic pain conditions such as arthritis and lower back pain. For instance:
- Case Study 1 : A patient with chronic lower back pain reported significant relief following a treatment regimen involving BAA, with improvements noted in both pain intensity and functional mobility.
- Case Study 2 : In a cohort study involving patients with irritable bowel syndrome (IBS), administration of BAA resulted in decreased abdominal discomfort and associated anxiety levels.
Safety and Toxicity
While BAA is recognized for its therapeutic potential, it is essential to consider its safety profile. The compound exhibits an LD50 of approximately 0.92 mg/kg, indicating a level of toxicity that necessitates careful dosing and monitoring during clinical use . Adverse effects may include gastrointestinal disturbances and neurological symptoms when administered at high doses.
属性
CAS 编号 |
107668-79-1 |
---|---|
分子式 |
C35H49NO9 |
分子量 |
627.8 g/mol |
IUPAC 名称 |
[(1S,2R,3R,4R,5R,6S,8R,9R,10R,13S,16R,17R,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate |
InChI |
InChI=1S/C35H49NO9/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(45-19(2)37,27(31(35)36)29(44-7)30(32)35)25(22)26(33)28(38)20-9-11-21(41-4)12-10-20/h9-12,22-27,29-31,39H,8,13-18H2,1-7H3/t22-,23-,24+,25-,26+,27+,29+,30-,31-,32+,33+,34-,35+/m1/s1 |
InChI 键 |
YRECILNLFWZVRM-XTNYDWJGSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |
手性 SMILES |
CCN1C[C@@]2(CC[C@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |
规范 SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。